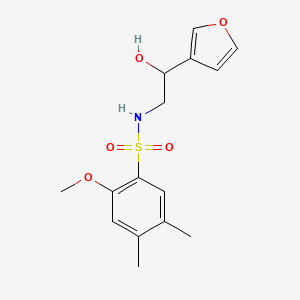

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

This sulfonamide derivative features a 2-methoxy-4,5-dimethyl-substituted benzene ring linked to a hydroxyethyl-furan-3-yl moiety via a sulfonamide bridge.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5S/c1-10-6-14(20-3)15(7-11(10)2)22(18,19)16-8-13(17)12-4-5-21-9-12/h4-7,9,13,16-17H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDQXBQYTIPALG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=COC=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, which can be synthesized via the Paal-Knorr synthesis or other cyclization methods involving furfural . The hydroxyethyl group can be introduced through a reaction with ethylene oxide or similar reagents under controlled conditions. The final step involves the sulfonation of the aromatic ring and subsequent attachment of the furan and hydroxyethyl groups .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted furans, tetrahydrofuran derivatives, and sulfonamide derivatives with different functional groups attached to the aromatic ring .

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, including polymers and coatings with specific functional properties

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and hydroxyethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. The sulfonamide moiety can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site .

Comparison with Similar Compounds

Research Implications and Limitations

While direct data on the target compound are unavailable, structural parallels suggest:

- Antioxidant Potential: The furan and hydroxyl groups may synergize for radical scavenging, akin to hydroxamic acids in .

- Anti-Inflammatory Activity : Methoxy and dimethyl substituents could enhance activity similar to Lycium barbarum derivatives .

- Therapeutic Specificity : The sulfonamide group may reduce cytotoxicity compared to acrylamides or morphinan-based drugs .

Biological Activity

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C16H21NO5S

- Molecular Weight : 318.42 g/mol

- IUPAC Name : N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

This structure includes a furan ring, a methoxy group, and a sulfonamide moiety, which are essential for its biological activity.

Mechanisms of Biological Activity

Research indicates that N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various pathogens. Its sulfonamide group is known to interfere with bacterial folic acid synthesis, similar to other sulfa drugs.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. It appears to exert its effects through the modulation of tubulin polymerization, which is crucial for cell division. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 and HCT116 .

- Anti-inflammatory Effects : The presence of the furan and hydroxyl groups may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Efficacy

A study published in PubMed Central evaluated the antimicrobial activity of various sulfonamide derivatives, including our compound of interest. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anticancer Activity

In a detailed investigation into the anticancer properties, researchers assessed the compound's effect on MCF-7 breast cancer cells. The study found that treatment with N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours . The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Anti-inflammatory Mechanism

A recent study highlighted the anti-inflammatory potential of this compound by examining its effects on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages. The results showed that it significantly reduced levels of TNF-alpha and IL-6 cytokines, indicating a strong anti-inflammatory response .

Comparative Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.